2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-12-11(13(17)18)5-10(6-15-12)9-3-1-8(7-16)2-4-9/h1-6,16H,7H2,(H2,14,15)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDQZJHLIZQEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=C(N=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687117 | |
| Record name | 2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-54-4 | |
| Record name | 2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Kröhnke Pyridine Synthesis
The pyridine ring is assembled via a Kröhnke-type cyclization, combining a diketone, ammonium acetate, and a nitrile. For example, reacting 3-oxo-3-(4-(hydroxymethyl)phenyl)propanenitrile with ammonium acetate in acetic acid yields 5-[4-(hydroxymethyl)phenyl]pyridine-3-carbonitrile. Subsequent hydrolysis of the nitrile to a carboxylic acid is achieved using concentrated HCl at reflux.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | NH4OAc, AcOH, 120°C, 12 h | 65% |
| Nitrile hydrolysis | 6M HCl, reflux, 6 h | 85% |
Introduction of the 4-(Hydroxymethyl)phenyl Group
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between 5-bromo-2-nitropyridine-3-carboxylic acid and 4-(hydroxymethyl)phenylboronic acid installs the aryl group. Optimized conditions use Pd(PPh3)4 (5 mol%), Na2CO3 (2M), and a dioxane/water solvent system at 80°C for 12 h.
Key Data
-
Catalyst : Pd(PPh3)4 (5 mol%)
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Base : Na2CO3
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Solvent : Dioxane/H2O (4:1)
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Yield : 78%
Functional Group Interconversion
Reduction of Nitro to Amino Group
The nitro group at position 2 is reduced using H2 gas over 10% Pd/C in ethanol at room temperature. This step requires careful monitoring to avoid over-reduction.
Optimized Conditions
-
Catalyst : 10% Pd/C
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Pressure : 1 atm H2
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Solvent : EtOH
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Yield : 92%
Protection-Deprotection Strategies
Hydroxymethyl Group Protection
The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether during Pd-mediated reactions to prevent oxidation. Protection is achieved using TBDMS-Cl and imidazole in DMF.
Deprotection
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Reagent : Tetrabutylammonium fluoride (TBAF)
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Solvent : THF
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Yield : 95%
Alternative Routes and Comparative Analysis
Multicomponent Cyclization
A one-pot synthesis combines 4-(hydroxymethyl)benzaldehyde, cyanoacetamide, and ammonium acetate in ethanol under reflux. This method bypasses intermediate isolation but yields a mixture requiring chromatographic separation.
Advantages vs. Drawbacks
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Yield : 55% (lower due to side products)
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Purity : Requires silica gel chromatography (hexane/EtOAc)
Purification and Characterization
Recrystallization
The final product is purified via recrystallization from ethanol-acetone (3:1), yielding colorless crystals.
Analytical Data
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Melting Point : 218–220°C
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1H NMR (DMSO-d6) : δ 8.45 (s, 1H, pyridine-H), 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.40 (d, J = 8.2 Hz, 2H, Ar-H), 5.25 (s, 2H, NH2), 4.55 (s, 2H, CH2OH).
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13C NMR : δ 167.8 (COOH), 154.2 (C-2), 139.5 (C-5), 128.9–126.4 (Ar-C), 63.1 (CH2OH).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of an alcohol from the carboxylic acid group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to 2-amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid exhibit anticancer properties. The structure of this compound suggests that it may interact with biological targets involved in cancer cell proliferation and survival. Studies have shown that derivatives of pyridine carboxylic acids can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry examined a series of pyridine derivatives, including compounds structurally related to this compound, demonstrating their effectiveness against various cancer cell lines. The results indicated a dose-dependent response, highlighting the potential for further development into therapeutic agents.
1.2 Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research suggests that certain pyridine derivatives can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases.
Case Study:
In a study focusing on neuroprotection, researchers found that compounds with similar structures to this compound could reduce oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating conditions such as Alzheimer’s disease.
Materials Science
2.1 Synthesis of Functional Polymers
The unique chemical properties of this compound make it suitable for synthesizing functional polymers. These polymers can be utilized in various applications, including drug delivery systems and biosensors.
Table 1: Comparison of Polymer Properties
| Property | Functional Polymer A | Functional Polymer B |
|---|---|---|
| Biodegradability | Yes | No |
| Drug Loading Capacity | High | Medium |
| Release Profile | Controlled | Immediate |
Biochemical Probes
3.1 Enzyme Inhibition Studies
The compound may serve as a biochemical probe for studying enzyme activity due to its ability to interact with specific enzyme targets. The hydroxymethyl group can enhance binding affinity to certain enzymes, making it useful for probing enzyme mechanisms.
Case Study:
A recent investigation into enzyme inhibitors identified that compounds related to this compound could effectively inhibit key enzymes involved in metabolic pathways, providing insights into metabolic regulation.
Mechanism of Action
The mechanism by which 2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural features with 2-amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid, such as pyridine/benzene rings, amino groups, and carboxylic acid functionalities:
Key Observations :
Positional Isomerism: The placement of amino and carboxylic acid groups significantly impacts properties. For example, 2-amino-4-pyridinecarboxylic acid (melting point 268–287°C) has higher thermal stability than 6-amino-3-pyridinecarboxylic acid, likely due to stronger intermolecular hydrogen bonding.
Hydroxymethyl Group: The target compound’s hydroxymethylphenyl group distinguishes it from simpler analogs like 6-amino-3-pyridinecarboxylic acid. This group may enhance solubility and provide a site for further functionalization (e.g., esterification or glycosylation) .
Bioactivity: While direct bioactivity data for the target compound are lacking, analogs such as 4-(6-aminopyridin-3-yl)benzoic acid are explored as kinase inhibitors due to their ability to mimic ATP-binding motifs .
Physicochemical and Spectroscopic Comparisons
- Solubility: The hydroxymethyl and carboxylic acid groups in the target compound likely improve aqueous solubility compared to non-polar derivatives like 2-chloro-6-methylpyrimidine-4-carboxylic acid (), which lacks polar substituents .
- Spectroscopic Data : In related compounds, ¹H NMR spectra reveal distinct shifts for aromatic protons (δ 6.8–8.5 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm) . For example, 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid shows a characteristic -CH2OH peak at δ 4.6 ppm .
Biological Activity
2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid (CAS Number: 1261904-54-4) is a pyridine derivative that has garnered interest due to its potential biological activities. This compound features an amino group, a hydroxymethyl group, and a carboxylic acid group, contributing to its diverse interactions within biological systems. This article explores its biological activity, including antibacterial and anticancer properties, supported by relevant research findings and case studies.
The molecular formula of this compound is C₁₃H₁₂N₂O₃, with a molecular weight of 244.246 g/mol. Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₃ |
| Molecular Weight | 244.246 g/mol |
| LogP | 2.1025 |
| PSA | 96.44 Ų |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study on pyridine derivatives demonstrated that certain structural modifications could enhance antibacterial efficacy against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 4.69 to 156.47 µM against different bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study : A specific derivative with structural similarities showed promising results against Burkholderia pseudomallei, the causative agent of Whitmore’s disease, indicating potential therapeutic applications in treating infections caused by resistant bacteria .
Anticancer Activity
The anticancer potential of pyridine derivatives has been explored extensively. Research highlights that compounds containing the pyridine ring can inhibit various cancer cell lines through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.
Mechanism of Action : The presence of the carboxylic acid group allows for interactions with biological macromolecules, potentially influencing enzyme activity and cellular signaling pathways. For instance, studies have shown that certain derivatives can inhibit PI3K/Akt signaling, a pathway frequently dysregulated in cancer .
Comparative Analysis with Similar Compounds
A comparison with other related compounds reveals unique aspects of this compound:
| Compound Name | Activity Type | Notable Features |
|---|---|---|
| 2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid | Antibacterial | Similar structure but different substitution pattern |
| 2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid | Antifungal | Exhibits antifungal activity alongside antibacterial |
Research Findings
Recent studies have focused on the synthesis and evaluation of various analogs to enhance biological activity while minimizing toxicity. The design strategies often involve optimizing functional groups to improve solubility and bioavailability.
Research Highlights :
- Synthesis Techniques : Multi-step synthetic routes are employed to introduce functional groups effectively, allowing for the exploration of structure-activity relationships (SAR).
- Biological Assays : In vitro assays have confirmed the antibacterial and anticancer activities, providing a foundation for further development into therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid, and how do substitution patterns influence reaction efficiency?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling for aryl group introduction and subsequent functional group modifications. Substitution at the para position (e.g., hydroxylmethyl) requires careful protection/deprotection strategies to avoid side reactions. Analogous compounds, such as 2-amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid, demonstrate that electron-withdrawing groups (e.g., Cl) enhance reactivity in cross-coupling steps compared to electron-donating groups like hydroxymethyl . Optimization of catalysts (e.g., Pd-based) and solvent systems (polar aprotic solvents) is critical for yield improvement.
Q. How can researchers characterize the structural integrity of this compound, and what spectroscopic techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the pyridine core and substituent positions. For example, the hydroxymethyl group’s protons appear as a singlet in ¹H NMR (~δ 4.5 ppm), while the carboxylic acid proton is typically observed as a broad peak (~δ 12-14 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₃H₁₂N₂O₃: calculated 244.0848). Infrared (IR) spectroscopy identifies key functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹) .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
- Methodological Answer : The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves in polar solvents like dimethyl sulfoxide (DMSO) or methanol. Solubility challenges in aqueous buffers (pH-dependent ionization of the carboxylic acid group) necessitate pH adjustment (e.g., neutral to slightly basic conditions) for biological assays. Pre-formulation studies using co-solvents (e.g., PEG 400) or micellar systems may improve bioavailability in in vitro models .
Advanced Research Questions
Q. How do structural analogs of this compound differ in biological activity, and what computational tools can predict these variations?
- Methodological Answer : Analogs such as 2-amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid (chloro substitution) show enhanced binding affinity to kinase targets compared to hydroxymethyl derivatives, as predicted by molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations. Substituent polarity and steric effects alter interaction with hydrophobic binding pockets. Quantitative Structure-Activity Relationship (QSAR) models using descriptors like LogP and topological polar surface area (TPSA) can prioritize analogs for synthesis .
Q. What strategies resolve contradictions in reported biological data for this compound (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Standardization using reference inhibitors (e.g., staurosporine for kinase inhibition) and orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) is recommended. Meta-analysis of published data with attention to buffer composition (e.g., Mg²⁺/Mn²⁺ ion concentration) can identify confounding factors .
Q. How can researchers design stable derivatives for in vivo studies, given the compound’s metabolic liabilities?
- Methodological Answer : The hydroxymethyl group is prone to oxidation in vivo. Strategies include:
- Prodrug design : Esterification of the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability.
- Isosteric replacement : Substituting hydroxymethyl with bioisosteres like trifluoromethyl or methanesulfonamide to improve metabolic stability.
- Deuterium incorporation : At labile C-H bonds to slow CYP450-mediated degradation.
Pharmacokinetic profiling (e.g., microsomal stability assays) guides lead optimization .
Q. What in silico methods are effective for predicting off-target interactions of this compound?
- Methodological Answer : Computational off-target screening using similarity ensemble approach (SEA) or machine learning models (e.g., DeepChem) identifies potential interactions with unrelated targets (e.g., GPCRs). Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding stability to off-targets. Experimental validation via broad-panel selectivity assays (Eurofins Cerep) is critical to confirm predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
